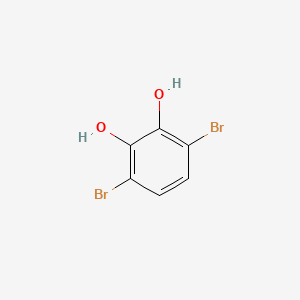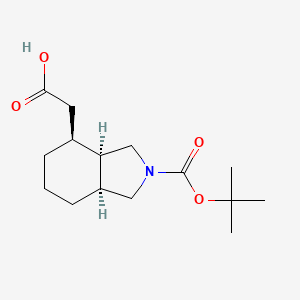
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a chemical compound used in various scientific research. It is available for purchase from several suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21NO3/c17-10-13-7-4-8-14 (9-13)16-15 (18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2, (H,16,18)/t13-,14-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Applications De Recherche Scientifique
Metal-Catalyzed C-H Bond Functionalization
Research on metal-catalyzed C-H bond functionalization has been significant in biomimetic studies and organic synthesis. Metalloporphyrin catalysts, for instance, have been utilized in hydroxylation, amination, and carbenoid insertion reactions involving C-H bonds of cycloalkanes, steroids, and benzylic hydrocarbons. These reactions demonstrate high selectivity and efficiency, with metal-oxo, -imido, and -carbene complexes playing crucial roles in the functionalization process. This area of study underscores the potential of benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate derivatives in creating complex organic molecules with precise functional groups through selective C-H bond activation (Che et al., 2011).
Biomimetic Studies and Enzyme Mimicry
Biomimetic studies, especially those mimicking the function of enzymes like Dopamine β-Hydroxylase, have utilized benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate derivatives in exploring the mechanisms of O-atom transfer to benzylic C-H bonds. These studies contribute to a deeper understanding of enzymatic processes and offer pathways to synthesize complex organic compounds with high stereochemical precision (Blain et al., 2002).
Bioactive Compound Research
Research on bioactive compounds, especially those related to antimicrobial and anticancer properties, often involves benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate derivatives. These studies explore the structure-activity relationships, aiming to identify how modifications to the benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate core can influence biological activity. This line of research is crucial for developing new therapeutic agents with enhanced efficacy and specificity (Marchese et al., 2017).
Mucoactive Agent Studies in Respiratory Diseases
In pediatric healthcare, benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate derivatives have been investigated for their mucoactive properties in treating respiratory diseases. Ambroxol, a derivative of this compound, has shown significant benefits in treating acute and chronic bronchopulmonary disorders by improving mucus secretion and transport. This application highlights the therapeutic potential of benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate derivatives beyond their chemical interest, extending into clinical relevance (Kantar et al., 2020).
Mécanisme D'action
The mechanism of action for this compound is not specified in the search results. Its applications range from drug synthesis to polymer modification, suggesting it may have diverse mechanisms of action depending on the context.
Propriétés
IUPAC Name |
benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUWJTPPKGZEAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)
![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)



![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)



